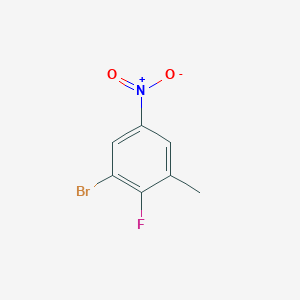![molecular formula C13H12ClFN2O B2500138 ({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine CAS No. 1487852-39-0](/img/structure/B2500138.png)
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the analysis of similar chemical entities. For instance, the use of fluorinated reagents for the analysis of amines and the synthesis of novel amine derivatives with potential anticancer properties are topics covered in the papers .
Synthesis Analysis
The synthesis of related compounds involves the use of chiral resolution reagents and cyclization techniques to obtain the desired products. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is synthesized from enantiopure phenylglycidol and used to analyze scalemic mixtures of amines . Similarly, novel amine derivatives of pyridine with anticancer activity are synthesized using a linear strategy involving chloroacetyl chloride and phosphoryl oxychloride .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the conformational analysis of a piperidin ring derivative is performed using NMR, and the solid-state structures of palladium complexes are determined by X-ray crystallography .
Chemical Reactions Analysis
The papers describe the reactivity of certain compounds with primary and secondary amines, leading to the formation of diastereomeric products . Additionally, the reactivity of palladium complexes in alkene hydrocarboxylation is explored, demonstrating the potential for chemoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are investigated using techniques like HPLC, CE, MALDI/MS, TGA, and DSC. These analyses reveal the stability of fluorescent derivatives and the thermal properties of the compounds, including polymorphism and phase transitions . The antimicrobial and anticancer activities of oxadiazole analogues are also assessed, providing insights into their biological properties .
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms in Binge Eating
- Study: Research on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, has explored the effects of various compounds including a closely related molecule, GSK1059865, in binge eating models. These studies reveal that antagonism at orexin-1 receptors may be significant in controlling compulsive eating behavior, suggesting a potential therapeutic application for eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Activities
- Study 1: A series of pyridin-2-amine derivatives, including those with structural similarities to the query compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. Some of these compounds demonstrated selective anticancer activity, particularly against non-small cell lung cancer (Ahsan & Shastri, 2015).
- Study 2: Novel amine derivatives of a related pyridine compound were synthesized and evaluated for their anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Some of these derivatives showed high cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2017).
- Study 3: In the context of breast cancer treatment, amide derivatives of a structurally similar compound were synthesized and assessed for antiproliferative activity. These compounds exhibited promising cytotoxic activity against breast cancer cell lines, suggesting their potential in cancer therapy (Panneerselvam et al., 2022).
Synthesis and Characterization in Medicinal Chemistry
- Study: A research study involved the synthesis of aroylthioureas containing a pyridine moiety similar to the query compound. These synthesized compounds were evaluated for their potential biological activities, including fungicidal and plant growth regulatory effects (Liu Chang-chun, 2013).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. These might include wearing protective clothing and eye protection, and working in a well-ventilated area . The specific hazards associated with this compound would depend on its physical and chemical properties, and could include flammability, toxicity, or reactivity hazards .
Zukünftige Richtungen
The future directions for the use of this compound could be numerous, given its complex structure and the variety of reactions it could undergo . It could be used as a building block in the synthesis of other complex organic molecules, or it could be studied for its potential applications in fields such as medicinal chemistry or materials science .
Eigenschaften
IUPAC Name |
1-[2-(5-chloropyridin-3-yl)oxy-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-16-6-9-4-11(15)2-3-13(9)18-12-5-10(14)7-17-8-12/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDPGWNEJSFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

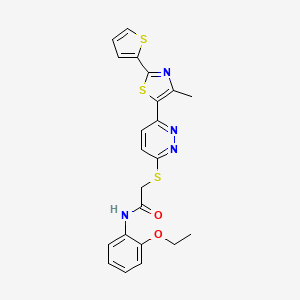
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
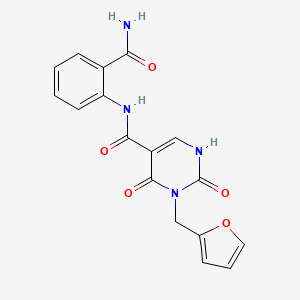
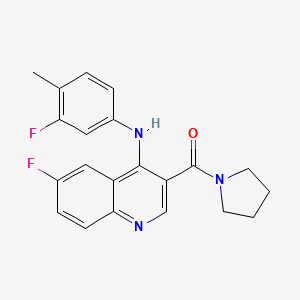
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
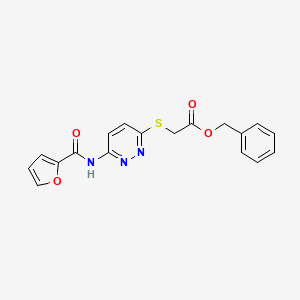
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)

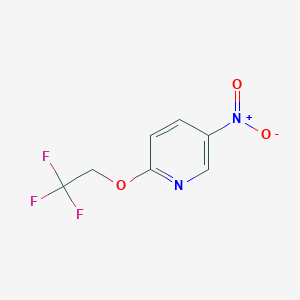
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)
